molecular formula C11H19N3O B1490219 (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2090877-84-0

(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No. B1490219
CAS RN: 2090877-84-0
M. Wt: 209.29 g/mol
InChI Key: WUCXMDNPJMETRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol”, also known as EPMP, is a synthetic compound with potential applications in various fields. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A novel glycine transporter 1 (GlyT1) inhibitor was designed by the superposition of different chemotypes to enhance its inhibitory activity .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecule of 1,4-dimethylbenzene has two sets of equivalent protons: the four aromatic (Ha) protons and the six methyl (Hb) protons .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Facile Syntheses of Pyrazolyl Substituted Pyridines

Researchers have explored the synthesis of novel polyfunctional pyrazolyl-substituted monocyclic pyridines, as well as benzothiazole and benzimidazole-fused pyridines, using a catalytic amount of piperidine. These compounds could have implications for the development of new materials and pharmaceuticals due to their unique structural properties (Latif, Rady, & Döupp, 2003).

Antimicrobial and Anticancer Potential

A series of pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Certain compounds showed higher anticancer activity compared to the reference drug doxorubicin, highlighting their potential as novel anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Crystal Structure of Piperidinyl-Methanol Derivatives

The crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was investigated, revealing a chair conformation of the piperidine ring and potential for forming inter and intramolecular hydrogen bonds. Such studies are crucial for understanding the chemical and physical properties of new compounds (Girish et al., 2008).

Synthesis of Blood Coagulation Factor Xa Inhibitor

Research has been conducted on developing a new process for synthesizing Apixaban, a blood coagulation factor Xa inhibitor, highlighting the role of piperidin-2-one derivatives in pharmaceutical synthesis (Rao et al., 2018).

Safety and Hazards

The safety data sheet for piperidine, a component of the compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

(2-ethyl-5-piperidin-2-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-14-9(8-15)7-11(13-14)10-5-3-4-6-12-10/h7,10,12,15H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCXMDNPJMETRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CCCCN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.